

"Methyl 4-hydroxybutanoate" spectroscopic data (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: Methyl 4-hydroxybutanoate

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Spectroscopic Data of Methyl 4-hydroxybutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **methyl 4-hydroxybutanoate** (CAS No: 925-57-5), a versatile organic compound with applications in chemical synthesis and as a potential pharmaceutical intermediate. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

Due to the limited availability of publicly accessible, experimentally-derived raw data, the following sections present predicted spectroscopic values for **methyl 4-hydroxybutanoate**. These predictions are based on established principles of spectroscopy and typical values for the functional groups present in the molecule.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The predicted ¹H NMR spectrum of **methyl 4-hydroxybutanoate** in a standard deuterated solvent like CDCl₃ would exhibit four distinct signals corresponding to the four unique proton

environments in the molecule.

Table 1: Predicted ^1H NMR Data for **Methyl 4-hydroxybutanoate**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.67	Singlet	3H	-OCH ₃ (Methyl ester)
~3.65	Triplet	2H	-CH ₂ -OH (Methylene adjacent to hydroxyl)
~2.42	Triplet	2H	-CH ₂ -C=O (Methylene adjacent to carbonyl)
~1.90	Quintet	2H	-CH ₂ -CH ₂ -CH ₂ -
~1.7 (variable)	Broad Singlet	1H	-OH (Hydroxyl proton)

^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The predicted ^{13}C NMR spectrum will show five signals, one for each of the five carbon atoms in different chemical environments.

Table 2: Predicted ^{13}C NMR Data for **Methyl 4-hydroxybutanoate**

Chemical Shift (δ , ppm)	Carbon Assignment
~174.5	C=O (Ester carbonyl)
~62.0	-CH ₂ -OH
~51.5	-OCH ₃
~30.5	-CH ₂ -C=O
~28.0	-CH ₂ -CH ₂ -CH ₂ -

IR (Infrared) Spectroscopy

The IR spectrum of **methyl 4-hydroxybutanoate** is characterized by the presence of a hydroxyl group, an ester group, and alkane C-H bonds.

Table 3: Characteristic IR Absorptions for **Methyl 4-hydroxybutanoate**

Wavenumber (cm ⁻¹)	Functional Group	Description
3500-3200 (broad)	O-H	Alcohol, H-bonded stretch[1][2][3]
3000-2850	C-H	Alkane stretch[4]
1750-1735 (strong)	C=O	Ester carbonyl stretch[4]
1260-1050	C-O	Alcohol/Ester stretch[1][2]

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum of **methyl 4-hydroxybutanoate** is predicted to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for **Methyl 4-hydroxybutanoate**

m/z	Predicted Fragment Ion	Relative Intensity
118	[M] ⁺	Low to moderate
101	[M - OH] ⁺	Moderate
87	[M - OCH ₃] ⁺	Moderate
74	[CH ₂ (OH)OCH ₃] ⁺ (from McLafferty rearrangement)	High
59	[COOCH ₃] ⁺	Moderate

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample such as **methyl 4-hydroxybutanoate**.

NMR Spectroscopy (^1H and ^{13}C)

A sample for NMR analysis is prepared by dissolving 5-10 mg of the compound in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.[5] The solution should be clear and free of particulate matter.[5] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).[6]

- ^1H NMR: The spectrum is acquired using a single-pulse experiment. For quantitative results, a sufficient relaxation delay (e.g., 5 times the longest T_1 relaxation time) should be employed between scans.[7]
- ^{13}C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio, especially for quaternary carbons.[7]

IR Spectroscopy

For a liquid sample like **methyl 4-hydroxybutanoate**, the IR spectrum can be obtained using the neat (thin film) method or with an Attenuated Total Reflectance (ATR) accessory.

- Neat (Thin Film) Method: A drop of the liquid is placed between two IR-transparent salt plates (e.g., NaCl or KBr) to create a thin film.[8][9][10] The plates are then mounted in the spectrometer for analysis.
- ATR Method: A drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or germanium).[8][11] This method requires minimal sample preparation and is easy to clean.

The spectrum is typically recorded over the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the clean salt plates or ATR crystal is recorded first and subtracted from the sample spectrum.
[8]

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of a volatile compound like **methyl 4-hydroxybutanoate**.

- Sample Preparation: A dilute solution of the sample (e.g., $10\text{ }\mu\text{g/mL}$) is prepared in a volatile organic solvent such as dichloromethane or hexane.[12][13]

- Gas Chromatography: The sample solution is injected into the GC, where it is vaporized and separated on a capillary column (e.g., DB-5ms).^{[12][14]} The oven temperature is programmed to ramp up to ensure separation of components.
- Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for fragmentation.^[15] The mass analyzer then separates the resulting ions based on their mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate the structure of **methyl 4-hydroxybutanoate** and the general workflows for its spectroscopic analysis.

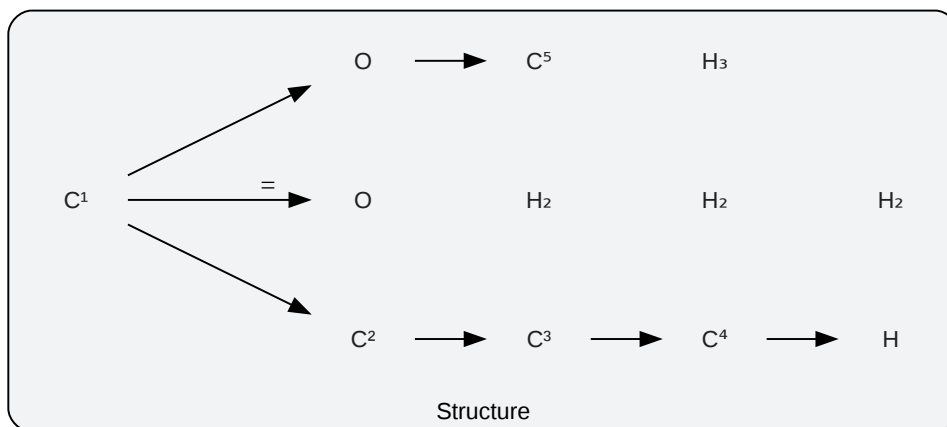


Figure 1: Molecular Structure and NMR Assignments of Methyl 4-hydroxybutanoate

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Caption: Molecular structure and predicted NMR assignments for **Methyl 4-hydroxybutanoate**.

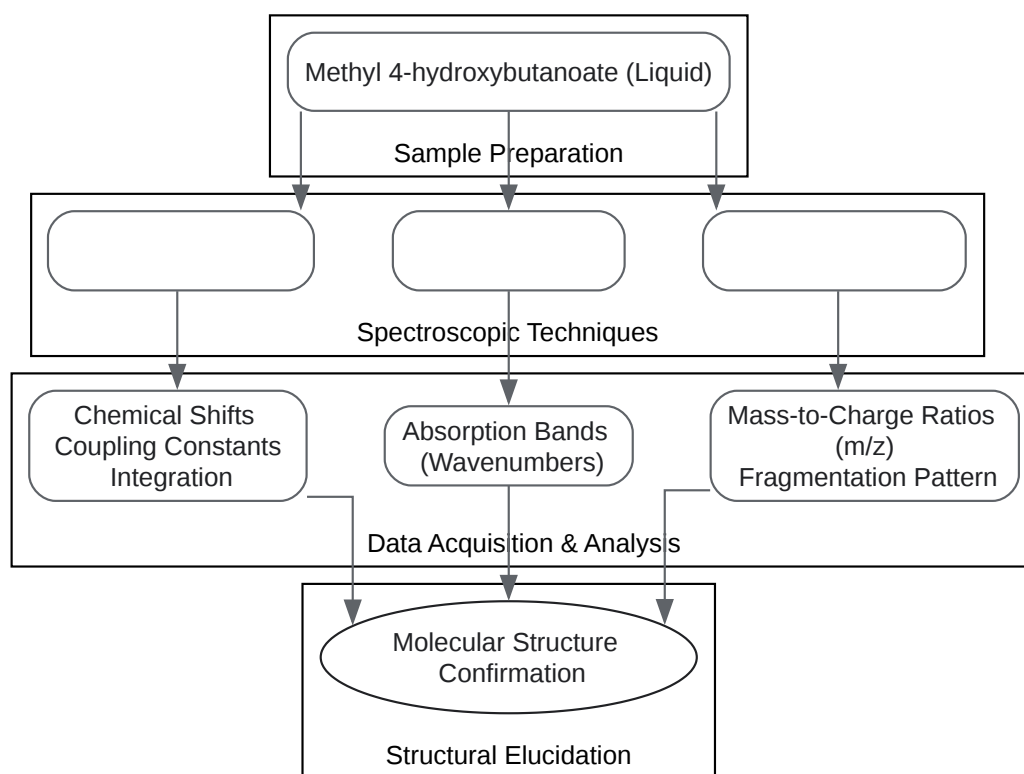


Figure 2: Spectroscopic Analysis Workflow

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Caption: General workflow for the spectroscopic analysis of **Methyl 4-hydroxybutanoate**.

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